4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one
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Overview
Description
4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the phenoxyphenyl and hydroxy groups. The final step involves the cyclization to form the pyran-2-one ring. Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Widely studied for their diverse biological activities
Uniqueness
4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C25H18N4O5 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-(4-phenoxyanilino)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H18N4O5/c1-14-13-19(30)20(24(32)33-14)18-11-12-26-22-21(18)23(31)29-25(28-22)27-15-7-9-17(10-8-15)34-16-5-3-2-4-6-16/h2-13,30H,1H3,(H2,26,27,28,29,31) |
InChI Key |
HGKGOVDDNKLCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=C(C=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
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